molecular formula C16H11F4NO3 B2771247 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate CAS No. 1291859-26-1

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate

Cat. No. B2771247
CAS RN: 1291859-26-1
M. Wt: 341.262
InChI Key: JZSFGGGWRPBSNI-UHFFFAOYSA-N
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Description

“2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate” is a complex organic compound. It appears to contain as a part of its structure, 2,4-difluorobenzylamine and 2,4-difluorobenzoic acid , which are fluorinated organic compounds.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 2,4-difluorobenzylamine and 2,4-difluorobenzoic acid or its derivatives like 2,4-difluorobenzoyl chloride .

Scientific Research Applications

Synthesis and Chemical Transformations

One area of research focuses on the synthesis and chemical transformations of compounds involving difluorobenzyl and amino-oxoethyl groups. For instance, the synthesis of benzimidazoles from 2-aminobenzylamines demonstrates a method for accessing heterocyclic compounds, which could be relevant for generating derivatives of the specified compound (Hati et al., 2016). Similarly, the creation of condensed heterocyclic compounds via oxidative coupling showcases the potential for crafting complex molecules that could include structures similar to "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate" (Shimizu et al., 2009).

Analytical Applications

Analytical chemistry research offers insights into derivatization techniques for amino acids, utilizing reagents like pentafluorobenzyl chloroformate, which could be analogous in reactivity to the difluorobenzoate groups in the target compound. Such techniques are crucial for enhancing detection sensitivity in mass spectrometry (Simpson et al., 1996).

Biological Interactions and Antitumor Properties

Research on fluorinated benzothiazoles, sharing some structural similarities with difluorobenzoate moieties, reveals potent cytotoxic activities in vitro, indicating the potential for developing antitumor agents (Hutchinson et al., 2001). Furthermore, the study of amino acid prodrugs of antitumor benzothiazoles exemplifies the strategy of enhancing drug properties through structural modification, relevant for compounds with similar functionalities (Bradshaw et al., 2002).

Electrochemical and Photophysical Properties

Investigations into electrochemical and photophysical properties of related compounds, such as thiazolothiazole fluorophores, highlight the potential for applications in optoelectronics and sensing, where the unique electronic structure of difluorobenzyl and amino-oxoethyl groups could play a role (Woodward et al., 2017).

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4NO3/c17-10-2-1-9(13(19)5-10)7-21-15(22)8-24-16(23)12-4-3-11(18)6-14(12)20/h1-6H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSFGGGWRPBSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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